3-Acetylphenanthrene-9,10-dione

Description

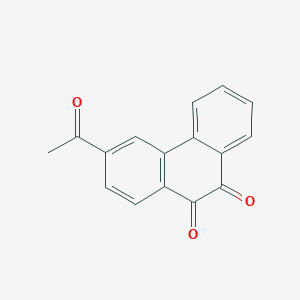

3-Acetylphenanthrene-9,10-dione is a derivative of phenanthrene-9,10-dione (CAS 84-11-7), a polycyclic aromatic compound with a quinoid structure. The parent compound, phenanthrene-9,10-dione, has a molecular formula of C₁₄H₈O₂ and a molecular weight of 208.21 g/mol . The acetyl substitution at the 3-position introduces an electron-withdrawing group, altering the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No. |

7473-71-4 |

|---|---|

Molecular Formula |

C16H10O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-acetylphenanthrene-9,10-dione |

InChI |

InChI=1S/C16H10O3/c1-9(17)10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(18)16(13)19/h2-8H,1H3 |

InChI Key |

PWIQTGILSVGIFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=O)C(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenanthrene-9,10-dione typically involves the oxidation of 3-acetylphenanthrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate products, which are further oxidized to yield the desired quinone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylphenanthrene-9,10-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

Reduction: Reduction reactions can convert the quinone group to hydroquinone.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed:

Oxidation: Higher quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenanthrene derivatives.

Scientific Research Applications

3-Acetylphenanthrene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetylphenanthrene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where it can damage cellular components and inhibit the growth of pathogens or cancer cells.

Comparison with Similar Compounds

Key Observations :

Reactivity Trends :

Structure-Activity Relationships :

- Hydroxyl groups enhance hydrogen bonding with biological targets but reduce metabolic stability.

- Methoxy and acetyl groups balance lipophilicity and bioavailability .

Physicochemical and Thermodynamic Properties

- Solubility : Hydroxyl groups increase aqueous solubility, while acetyl and methoxy groups favor organic solvents .

- Thermal Behavior : 9,10-Dimethoxy derivatives exhibit higher melting points due to symmetry and intermolecular interactions .

- LCST Behavior: Anthraquinones with methoxy groups (e.g., AQ-1,8-3E-OCH₃) display lower critical solution temperature (LCST) behavior, unlike hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.